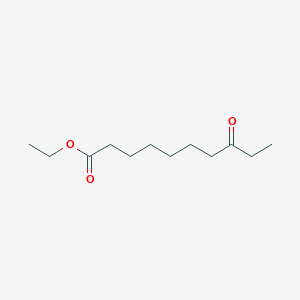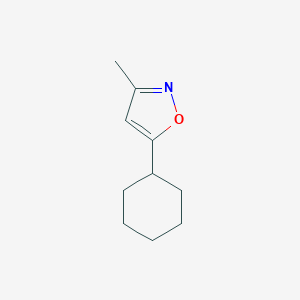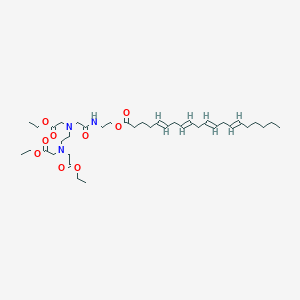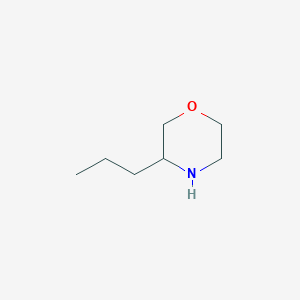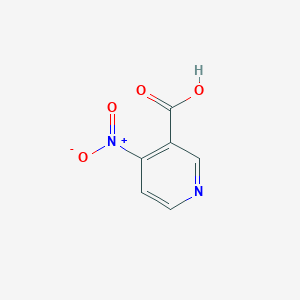
4-Nitronicotinic acid
Übersicht
Beschreibung
4-Nitronicotinic acid: is a chemical compound with the molecular formula C₆H₄N₂O₄ . It is a derivative of nicotinic acid, where a nitro group is substituted at the fourth position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Nitronicotinic acid can be synthesized through several methods. One common method involves the nitration of nicotinic acid. This process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth position of the pyridine ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitronicotinic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different products.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 4-Aminonicotinic acid.
Substitution: Various substituted nicotinic acid derivatives.
Oxidation: Oxidized nitro derivatives.
Wissenschaftliche Forschungsanwendungen
4-Nitronicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for designing new molecules.
Biology: The compound is studied for its potential biological activities. Researchers investigate its effects on different biological systems to understand its mechanism of action.
Medicine: this compound and its derivatives are explored for their potential therapeutic properties. They are studied for their ability to interact with specific molecular targets in the body.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-nitronicotinic acid involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity and biological activity. The compound can undergo redox reactions, influencing cellular processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Nicotinic acid: Also known as niacin, it is a precursor to 4-nitronicotinic acid. Unlike this compound, nicotinic acid does not have a nitro group.
4-Aminonicotinic acid: This compound is a reduction product of this compound. It has an amino group instead of a nitro group.
3-Nitronicotinic acid: Similar to this compound, but the nitro group is positioned at the third position of the pyridine ring.
Uniqueness of this compound: this compound is unique due to the presence of the nitro group at the fourth position of the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
4-nitropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-6(10)4-3-7-2-1-5(4)8(11)12/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXUFXWKAMQHDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376585 | |
| Record name | 4-Nitronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100367-58-6 | |
| Record name | 4-Nitronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Nitronicotinic acid 1-oxide derivatives interesting for nucleophilic substitution reactions?
A1: The nitro group in the 4-position of the pyridine ring in this compound 1-oxide derivatives exhibits interesting reactivity. Research has shown that this nitro group can be readily substituted with a variety of nucleophiles. [] This allows for the synthesis of diverse 4-substituted 3-pyridinecarboxanilide derivatives, expanding the possibilities for exploring the structure-activity relationship of this class of compounds.
Q2: How do the substituents at the 4-position in 4-substituted 3-pyridinecarboxanilides influence their NMR spectra?
A2: Studies using ¹H and ¹³C NMR spectroscopy have shown a correlation between the chemical shifts of the pyridine ring protons and carbons with the Hammett constants of the substituents introduced at the 4-position. [] This suggests that the electronic nature of the substituent directly influences the electron density distribution within the pyridine ring, which is reflected in the NMR spectra. Interestingly, the 4-hydroxy derivative deviates from this trend, potentially due to intramolecular hydrogen bonding influencing its electronic properties. [] This observation highlights the importance of considering both electronic and structural factors when analyzing the properties of these derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone](/img/structure/B33701.png)

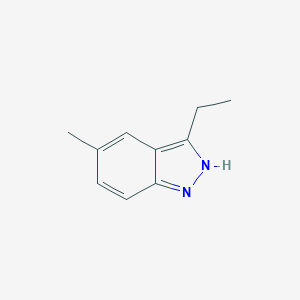



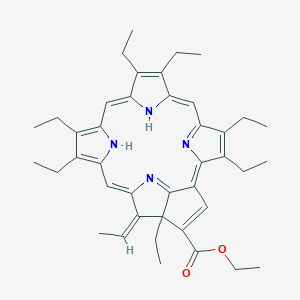
![Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B33714.png)
